2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide
Description
2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of two chlorine atoms, a sulfonyl group, and a methylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4S2/c1-13-2-6-15(7-3-13)22-28(25,26)19-12-17(10-11-18(19)21)27(23,24)16-8-4-14(20)5-9-16/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCRWKYWMUNKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps, including the introduction of the sulfonyl group and the chlorination of the aromatic rings. One common method involves the sulfonation of 4-chlorophenyl with chlorosulfonic acid, followed by the reaction with 4-methylphenylamine to form the sulfonamide linkage. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature, pressure, and pH, is crucial for optimizing the production process and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted sulfonamides, sulfonic acids, and biaryl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The presence of chlorine atoms enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Chlorsulfuron: Another sulfonamide compound with herbicidal properties.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: A related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the sulfonyl and methylphenyl groups enhances its reactivity and stability, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
